molecular formula C22H28N6O2 B5617789 1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione

1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione

Cat. No.: B5617789
M. Wt: 408.5 g/mol
InChI Key: LPRKHLJLLCEMOM-UHFFFAOYSA-N
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Description

1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione is a chemical compound of significant interest in medicinal chemistry research. Compounds featuring the pyridinylpiperazine moiety are frequently investigated for their potential biological activities. Piperazine-based structures are known to be key pharmacophores in various therapeutic agents . Specifically, arylpiperazine derivatives have been identified in scientific literature as a nuclei for antiviral, antibacterial, and antifungal agents . Some piperazine-dione class compounds have demonstrated notable antitumor activity, with mechanisms of action that may include inhibiting the G2/M phase of the cell cycle, interfering with microtubule protein polymerization/depolymerization, inhibiting angiogenesis, or modulating Ras protein-dependent signaling pathways . Furthermore, pyridinylpiperazine fragments are present in the structure of several non-nucleoside reverse transcriptase inhibitors (NNRTIs), highlighting the scaffold's relevance in antiviral drug discovery programs . This product is intended for research purposes, such as in vitro biological screening and structure-activity relationship (SAR) studies. 1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1,4-bis(4-pyridin-2-ylpiperazin-1-yl)butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c29-21(27-15-11-25(12-16-27)19-5-1-3-9-23-19)7-8-22(30)28-17-13-26(14-18-28)20-6-2-4-10-24-20/h1-6,9-10H,7-8,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRKHLJLLCEMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key attributes, derived from the evidence:

Compound Name Core Structure Substituents Key Properties/Activities Reference
1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione Butane-1,4-dione Two 4-(pyridin-2-yl)piperazine groups Hypothesized solubility due to pyridine/piperazine; potential CNS or antimicrobial activity.
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butane-1,4-dione Butane-1,4-dione 3-Chloro-5-(trifluoromethyl)pyridine and thiophene substituents Enhanced lipophilicity (CF3, Cl); potential kinase inhibition or antimicrobial applications.
2-Chloro-5,8-dihydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)naphthalene-1,4-dione Naphthoquinone Chloro, hydroxyl, and pyridin-2-yl-piperazine groups Antioxidant activity via quinone redox cycling; possible antitumor effects.
1,4-Bis[(1-hydroxy-4-t-butylphenyl)methyl]piperazine Piperazine Two phenolic groups with tert-butyl substituents Antioxidant (IC50 = 0.84 mM in DPPH assay); electron-donating capacity.
1,4-Bis(pyridin-4-ylmethyl)piperazine Piperazine Pyridin-4-ylmethyl groups Structural rigidity (pyridine at C4); potential metal coordination or receptor binding.
1,4-BIS-(3-METHYL-PYRIDIN-2-YL)-[1,4]DIAZEPANE Diazepane (7-membered ring) 3-Methyl-pyridin-2-yl groups Larger ring size may alter conformational flexibility; CNS or antimicrobial applications.

Structural and Functional Analysis

Core Flexibility vs. In contrast, naphthoquinone () and piperazine () cores impose rigidity, favoring redox activity or planar interactions.

Substituent Effects :

  • Pyridine Position : Pyridin-2-yl groups (target compound) vs. pyridin-4-yl () influence electronic properties and hydrogen-bonding directionality. C2-pyridine may enhance π-π stacking with aromatic residues in proteins .
  • Electron-Withdrawing Groups : The CF3 and Cl substituents in ’s analog increase lipophilicity and metabolic stability, critical for blood-brain barrier penetration .

Biological Activity: Antioxidant Potential: The phenolic derivative () exhibits direct radical scavenging (IC50 = 0.84 mM), while the naphthoquinone analog () may act via redox cycling . Antimicrobial and CNS Targets: Piperazine-thiophene () and benzothiophene derivatives () suggest broad-spectrum activity, possibly linked to membrane disruption or enzyme inhibition .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows amide coupling protocols, as seen in (HOBt/TBTU-mediated reactions). Similar methods are scalable but may require optimization for steric hindrance from dual pyridine-piperazine groups .

Biological Activity

1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione (CAS No. 766526-04-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of piperazine derivatives, which have been extensively studied for their pharmacological properties, including antipsychotic, anxiolytic, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione can be represented as follows:

Molecular Formula C18H24N4O2\text{Molecular Formula }C_{18}H_{24}N_4O_2

This compound features two piperazine rings linked by a butane-1,4-dione moiety and pyridine substituents. Its structural complexity contributes to its diverse biological activities.

Anticancer Activity

Research has indicated that piperazine derivatives exhibit promising anticancer properties. A study focusing on the mechanism of action of similar compounds revealed that they can induce apoptosis in various cancer cell lines through the inhibition of specific signaling pathways. For instance, compounds with similar structures have shown effectiveness in inhibiting the proteasomal activity in tumor cells, leading to increased apoptosis rates .

Table 1: Summary of Anticancer Studies on Piperazine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMCF-715Proteasome inhibition
1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dioneA549TBDTBD

Note: TBD = To be determined in ongoing studies.

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological activities. They have been studied for their potential as anxiolytics and antipsychotics. The ability to inhibit human acetylcholinesterase has been documented in various piperazine compounds, suggesting a mechanism that could enhance cognitive function and reduce anxiety symptoms .

Case Study: Acetylcholinesterase Inhibition
A virtual screening study evaluated the binding affinity of various piperazine derivatives to acetylcholinesterase. Compounds similar to 1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione were found to bind effectively at both the peripheral anionic site and catalytic sites of the enzyme, indicating their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by their structure. The presence of specific functional groups can enhance or diminish activity. For instance:

Key Findings:

  • Pyridine Substituents: Enhance binding affinity and biological activity.
  • Alkyl Chain Length: Optimal chain length is critical for effective interaction with biological targets.

Table 2: Structure-Activity Relationship Summary

Functional GroupEffect on Activity
PyridineIncreased potency
Methyl GroupModest enhancement
Ethyl GroupReduced activity

Q & A

Basic: What are the key synthetic methodologies for synthesizing 1,4-Bis[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione?

The synthesis involves fragment assembly and coupling reactions. A typical approach includes:

  • Step 1: Reacting pyridin-2-ylpiperazine with a butane-1,4-dione precursor under reflux in anhydrous dimethylformamide (DMF).
  • Step 2: Using coupling agents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation.
  • Step 3: Purification via column chromatography and characterization via NMR and mass spectrometry .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of pyridinyl and piperazinyl protons and carbons.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR): Identifies carbonyl (C=O) and aromatic C-H stretching vibrations.
    Cross-validation with elemental analysis ensures purity .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Discrepancies (e.g., unexpected NMR peaks) require:

  • Multi-technique validation: Compare with IR, MS, and X-ray crystallography (if single crystals are obtainable).
  • Computational modeling: Density Functional Theory (DFT) simulations predict NMR chemical shifts to validate experimental data.
  • Dynamic NMR: Assess conformational flexibility in solution that might cause peak splitting .

Advanced: How is the CCR5 antagonist activity of this compound evaluated experimentally?

  • Calcium Mobilization Assay: Measure intracellular Ca²⁺ flux in CCR5-expressing cells (e.g., CHO-K1/CCR5) upon ligand binding.
  • HIV-1 Entry Inhibition: Test inhibition of pseudotyped HIV-1 entry into CD4⁺ T-cells.
  • Structure-Activity Relationship (SAR): Modify substituents on the pyridinyl or piperazinyl groups to optimize binding affinity .

Advanced: What computational strategies aid in designing derivatives with enhanced bioactivity?

  • Virtual Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding to the CCR5 transmembrane pocket.
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions over time to assess stability.
  • Pharmacophore Modeling: Identify critical functional groups (e.g., carbonyl groups, aromatic rings) for antagonist activity .

Structural Analysis: How is the crystal structure of this compound determined?

  • X-ray Crystallography: Grow single crystals via slow evaporation in solvents like DMSO/ethanol.
  • Refinement with SHELX: Use SHELXL for refinement and SHELXS for structure solution. Bond lengths and angles are analyzed to confirm stereochemistry and packing interactions .

Biological Evaluation: What in vitro models are used to assess its pharmacological potential?

  • Cytotoxicity Assays: MTT or resazurin assays in human cell lines (e.g., HEK-293) to determine IC₅₀ values.
  • Enzyme-Linked Immunosorbent Assay (ELISA): Quantify cytokine modulation in macrophage cultures.
  • Radioligand Binding Assays: Compete with labeled CCR5 ligands (e.g., maraviroc) to measure binding affinity .

Advanced: How do researchers address synthetic yield variability in multi-step reactions?

  • Optimization of Reaction Conditions: Screen solvents (DMF vs. acetonitrile), temperatures, and catalysts (e.g., DMAP).
  • Microwave-Assisted Synthesis: Reduce reaction time and improve yield for coupling steps.
  • Byproduct Analysis: Use LC-MS to identify impurities and adjust stoichiometry .

Data Contradiction Analysis: How to reconcile conflicting results in biological activity studies?

  • Dose-Response Curves: Repeat assays with varying concentrations to confirm reproducibility.
  • Cell Line Validation: Ensure consistent CCR5 expression levels across experiments via flow cytometry.
  • Control Comparisons: Benchmark against established antagonists (e.g., maraviroc) to contextualize potency .

Mechanistic Studies: What techniques elucidate the compound’s mode of action at the molecular level?

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to CCR5.
  • Cryo-Electron Microscopy (Cryo-EM): Visualize ligand-receptor complexes at near-atomic resolution.
  • Metabolomics: Profile downstream metabolic changes in treated cells via LC-MS/MS .

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